molecular formula C14H12O4 B12717957 Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate CAS No. 97180-96-6

Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate

Cat. No.: B12717957
CAS No.: 97180-96-6
M. Wt: 244.24 g/mol
InChI Key: VEIIXMIJRSTZOE-MDWZMJQESA-N
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Description

Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-methylphenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5-phenyl-3-oxo-2(3H)-furanylidene)acetate
  • Methyl (5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene)acetate
  • Methyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate

Uniqueness

Methyl (5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

CAS No.

97180-96-6

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl (2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate

InChI

InChI=1S/C14H12O4/c1-9-3-5-10(6-4-9)12-7-11(15)13(18-12)8-14(16)17-2/h3-8H,1-2H3/b13-8+

InChI Key

VEIIXMIJRSTZOE-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)OC)/O2

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)OC)O2

Origin of Product

United States

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